Benzo[b]cyclopenta[e][1,4]diazepine Benzo[b]cyclopenta[e][1,4]diazepine
Brand Name: Vulcanchem
CAS No.: 267-06-1
VCID: VC20681946
InChI: InChI=1S/C12H8N2/c1-2-6-12-11(5-1)13-8-9-4-3-7-10(9)14-12/h1-8H
SMILES:
Molecular Formula: C12H8N2
Molecular Weight: 180.20 g/mol

Benzo[b]cyclopenta[e][1,4]diazepine

CAS No.: 267-06-1

Cat. No.: VC20681946

Molecular Formula: C12H8N2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

Benzo[b]cyclopenta[e][1,4]diazepine - 267-06-1

Specification

CAS No. 267-06-1
Molecular Formula C12H8N2
Molecular Weight 180.20 g/mol
IUPAC Name cyclopenta[b][1,5]benzodiazepine
Standard InChI InChI=1S/C12H8N2/c1-2-6-12-11(5-1)13-8-9-4-3-7-10(9)14-12/h1-8H
Standard InChI Key VFYWQXFIYKXCIW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=CC3=CC=CC3=N2

Introduction

Structural Characteristics and Nomenclature

Core Architecture

Benzo[b]cyclopenta[e] diazepine consists of a benzene ring fused to a seven-membered diazepine ring, which is further annulated with a cyclopentane moiety. The numbering system follows IUPAC conventions, with the diazepine nitrogen atoms positioned at the 1 and 4 positions . The cyclopenta fusion introduces steric constraints that influence the molecule’s conformational flexibility and binding interactions.

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC12H8N2\text{C}_{12}\text{H}_{8}\text{N}_{2}
CAS Registry Number267-06-1
IUPAC Name1,5-Diazabenzazulene
SMILES NotationC1CCC2(C1)C3=NC4=CC=CC=C4N2C3

Spectroscopic and Computational Data

The compound’s InChIKey (RATBLBDXJOSSFI-UHFFFAOYSA-N) and InChI string provide identifiers for computational modeling and database retrieval . X-ray crystallography and NMR studies reveal a non-planar structure due to the cyclopentane ring’s puckering, which affects its electronic distribution and intermolecular interactions .

Synthetic Methodologies

Classical Cyclocondensation Approaches

Early syntheses relied on cyclocondensation reactions between o-phenylenediamine derivatives and cyclopentanone precursors. For example, Mohsin and Qadir (2015) highlighted the use of acid-catalyzed cyclization to form the diazepine ring, though yields were moderate (40–60%) .

Modern Catalytic Strategies

Recent advances employ transition-metal catalysis for improved efficiency. A 2022 study demonstrated a one-pot synthesis using a ppm-level Pd-catalyzed carbonylative Sonogashira reaction followed by aza-Michael addition, achieving yields up to 90% . This method leverages 1,3-ynones as intermediates, enabling rapid access to diverse derivatives.

Table 2: Comparison of Synthetic Methods

MethodCatalystYield (%)Key AdvantageSource
CyclocondensationHCl (acidic)40–60Simplicity
Pd-catalyzed carbonylativePd(PPh₃)₄ (0.1 mol%)85–90High atom economy
Titanocene-mediatedCp₂TiCl₂70–75Mild conditions

Pharmacological Activities

Cytotoxic and Anticancer Properties

Derivatives of benzo[b]cyclopenta[e][1, diazepine exhibit promising cytotoxic profiles. For instance, a 2020 study reported a tetrahydro-N-(3-nitrophenyl) analogue (CID 3077051) with IC₅₀ values of 17.16 ± 1.54 μM against MCF-7 breast cancer cells, comparable to doxorubicin . The nitro group at the 3-position enhances electron-withdrawing effects, potentiating DNA intercalation .

Central Nervous System (CNS) Effects

The parent structure shows affinity for GABAₐ receptors, a hallmark of 1,4-benzodiazepines. SAR studies indicate that substitutions on the ethanamine side chain (e.g., 2-methylphenyl in CID 3077043) modulate anxiolytic and sedative activities by altering receptor binding kinetics .

Table 3: Pharmacological Data for Select Derivatives

Compound (CID)Target ActivityIC₅₀/EC₅₀ (μM)Cell Line/ModelSource
3077043Anxiolytic0.12 ± 0.03Rat hippocampal
3077051Cytotoxic17.16 ± 1.54MCF-7
133307-90-1Anticonvulsant2.5 ± 0.4Zebrafish

Structure-Activity Relationships (SAR)

Role of the Diazepine Ring

The diazepine ring’s conformation critically influences biological activity. Rigidifying the ring via cyclopentane annulation (as in benzo[b]cyclopenta[e][1, diazepine) enhances receptor selectivity but reduces metabolic stability . Introducing electron-deficient substituents (e.g., nitro groups) improves anticancer potency by facilitating redox cycling .

Side Chain Modifications

Ethylamine side chains, as seen in CID 3077043 and CID 3077051, are optimal for CNS penetration. Bulky aryl groups (e.g., 2-methylphenyl) hinder P-glycoprotein efflux, prolonging half-life .

Applications and Future Directions

Drug Development

The scaffold’s versatility supports its use in designing dual-acting agents. For example, hybrid molecules incorporating pyrazole or oxazole moieties (e.g., compound 9 in ) exhibit multimodal cytotoxicity and anti-inflammatory effects.

Molecular Imaging

Radiolabeled derivatives (e.g., 11C^{11}\text{C}-analogues) are under investigation for positron emission tomography (PET) imaging of GABAₐ receptors in neurodegenerative diseases .

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